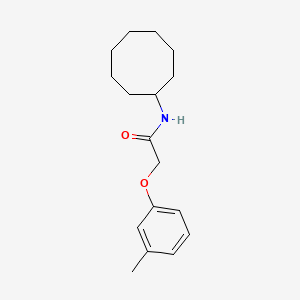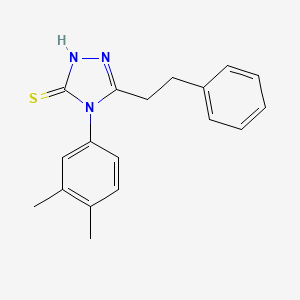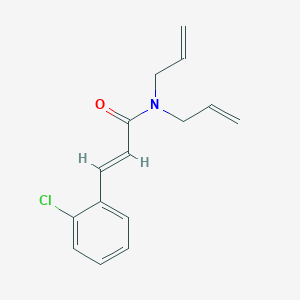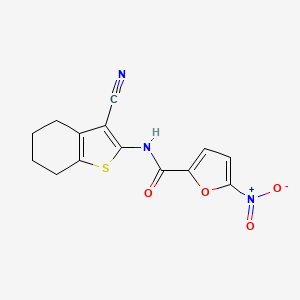![molecular formula C12H12N4O3S B5834453 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5834453.png)
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate is then reacted with phenoxyacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or phenoxyacetyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing its normal function.
類似化合物との比較
Similar Compounds
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)thioacetamide: Similar in structure but with a sulfur atom replacing the oxygen in the acetamide group.
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit urease and potential anticancer activity make it a compound of significant interest in scientific research.
特性
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-10(15-12-16-14-8-20-12)6-13-11(18)7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNGTAJUZVSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-BROMO-N'~3~-[(E)-1-(6,8-DICHLORO-4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5834379.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)

![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B5834391.png)
![(5Z)-2-(AZEPAN-1-YL)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5834395.png)
![N'-[(2,4-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5834399.png)

![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5834417.png)
![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)

![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5834458.png)

